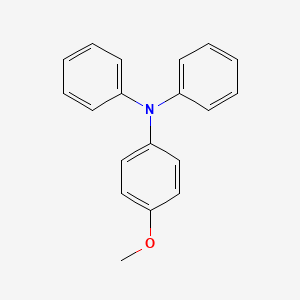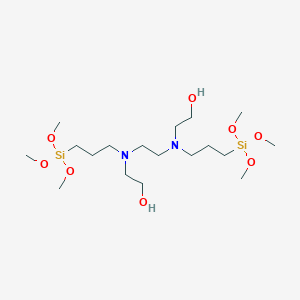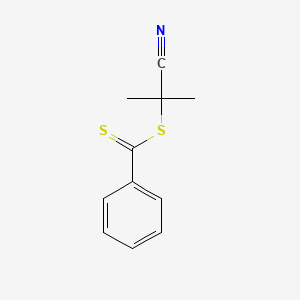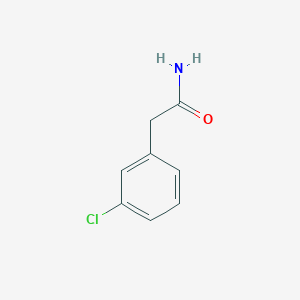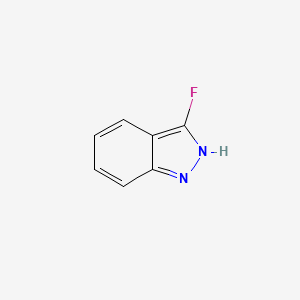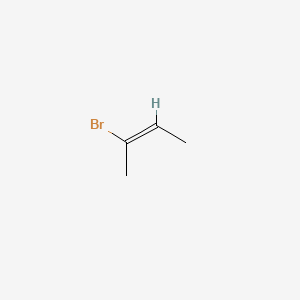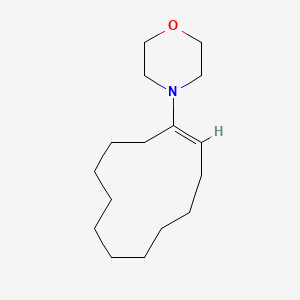
Tetrathiafulvalene-7,7,8,8-tetracyanoquinodimethane complex
Overview
Description
TTF-TCNQ is an organic metal-like charge transfer complex . It is included in the pores of the zeolite Y framework structure (NaY), each species individually and both together as charge-transfer complexes by absorption from the liquid phase .
Synthesis Analysis
TTF-TCNQ is synthesized with metallic conductivity . It has been widely studied for its physical and chemical properties and utilized in areas such as sensing, and organic electronics . A nanostructural TTF–TCNQ complex was prepared via a solution mixing route .Molecular Structure Analysis
The structures of TTF-TCNQ are optimized by using density functional theory (DFT) at the M062X/6-311 g (d) level .Physical And Chemical Properties Analysis
TTF-TCNQ is a particularly well-studied material as it was the first charge transfer complex that was synthesized with metallic conductivity . Since its creation, it has been widely studied for its physical and chemical properties and utilized in areas such as sensing, and organic electronics .Scientific Research Applications
Comprehensive Analysis of Tetrathiafulvalene 7,7,8,8-tetracyanoquinodimethane Salt Applications
Organic Solar Cells: The compound can be used to functionalize chemical vapor deposited (CVD) graphene, forming a p-doped nanocomposite. This nanocomposite is a potential candidate for use as a conductive anode in organic solar cells (OSCs), enhancing their performance and efficiency .
Electrochemical Sensors: Tetrathiafulvalene 7,7,8,8-tetracyanoquinodimethane salt can be combined with graphene oxide to develop electrochemical sensors. These sensors are capable of detecting reduced glutathione (GSH), which is significant in various biochemical applications .
High-Performance Batteries: The compound may be linked with lithium chloride (LiCl) to form a layer on lithium oxide (Li2O2), which is used in the fabrication of high-performance Li-O2 batteries. This application is crucial for advancing energy storage technologies .
Electrochemical Applications: Bio-sourced carbon nanodots can be surface-modified with this compound, potentially enhancing their use in various electrochemical applications .
Heterogeneous Catalysis: The charge transfer complex materials derived from this compound can be applied in heterogeneous catalysis, which is essential for chemical reactions used in industrial processes .
Gas Sensing: This compound’s derivatives can be utilized in gas sensing applications, which are vital for environmental monitoring and industrial safety .
Heavy Metal Ion Removal: The compound has potential applications in removing heavy metal ions from water, contributing to water purification technologies .
Humidity Sensing: Materials developed from this compound can be employed in humidity sensing, which is important for various climate control and monitoring systems .
Each of these applications demonstrates the versatility and potential of Tetrathiafulvalene 7,7,8,8-tetracyanoquinodimethane salt in scientific research and industrial applications.
MilliporeSigma - 7,7,8,8-Tetracyanoquinodimethane MilliporeSigma - Tetrathiafulvalene Chemistry Europe - Tetrathiafulvalene–7,7,8,8‐Tetracyanoquinodimethane
Mechanism of Action
Target of Action
Tetrathiafulvalene 7,7,8,8-tetracyanoquinodimethane salt, also known as Tetrathiafulvalene-7,7,8,8-tetracyanoquinodimethane complex, is an organic metal-like charge transfer complex . The primary targets of this compound are electron donor and acceptor systems . It is used in the fabrication of electrodes and has been used in sensor development for the qualitative analysis of lactate accumulation in ischemic myocardium patients .
Mode of Action
The mode of action of Tetrathiafulvalene 7,7,8,8-tetracyanoquinodimethane salt involves the transformation of intermolecular charge transfer (CT) property into the intramolecular CT property . This is achieved by creatively incorporating tetracyanoquinodimethane (TCNQ, acceptor) and tetrathiafulvalene (TTF, donor) alternately into a macrocyclic molecule .
Biochemical Pathways
The biochemical pathways affected by Tetrathiafulvalene 7,7,8,8-tetracyanoquinodimethane salt involve the electron transfer reactions . The compound has been reported to have excellent intramolecular CT capability and multi-redox activity . Its absorption spectra are in the visible light range leading to good light responding properties .
Pharmacokinetics
It is known that the compound is solid in form and has a melting point of approximately 230 °c .
Result of Action
The result of the action of Tetrathiafulvalene 7,7,8,8-tetracyanoquinodimethane salt is the facilitation of electron transfer reactions . The compound has been found to be catalytically active in the model reaction of ferricyanide ion reduction by thiosulfate ions .
Action Environment
The action environment of Tetrathiafulvalene 7,7,8,8-tetracyanoquinodimethane salt can influence its action, efficacy, and stability. For instance, the compound has been found to be highly stable under catalytic conditions and can be recovered and reused without any loss in performance for at least 10 catalytic cycles . Furthermore, the compound’s electromagnetic response behavior has been systematically investigated , suggesting that its action can be influenced by electromagnetic fields.
Safety and Hazards
When handling TTF-TCNQ, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
2-[4-(dicyanomethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile;2-(1,3-dithiol-2-ylidene)-1,3-dithiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4N4.C6H4S4/c13-5-11(6-14)9-1-2-10(4-3-9)12(7-15)8-16;1-2-8-5(7-1)6-9-3-4-10-6/h1-4H;1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXMVDHMELKBDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C#N)C#N)C=CC1=C(C#N)C#N.C1=CSC(=C2SC=CS2)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8N4S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431724 | |
| Record name | 2,2'-(Cyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile--2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrathiafulvalene 7,7,8,8-tetracyanoquinodimethane salt | |
CAS RN |
40210-84-2 | |
| Record name | 2,2'-(Cyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile--2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrathiafulvalene - 7,7,8,8-Tetracyanoquinodimethane Complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,6-Diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B1588708.png)
